Spergualin trihydrochloride

描述

Historical Context of Discovery and Early Investigations

Spergualin (B1253210) was first discovered and isolated in 1981 from the culture broths of the bacterium Bacillus laterosporus. nih.govresearchgate.netumich.edu The initial investigations into its biological activity revealed that it was a novel antibiotic. medchemexpress.comsigmaaldrich.com Early studies demonstrated that Spergualin possessed broad-spectrum antibacterial activity. nih.gov

Beyond its antibiotic nature, the compound was also identified as having antitumor capabilities. stressmarq.comresearchgate.net Research showed that Spergualin exhibited an inhibitory effect on the growth of chick embryo fibroblasts that had been transformed by the Rous sarcoma virus. researchgate.net Furthermore, it displayed notable antitumor effects in various mouse leukemia models, including L1210 and FL-4, as well as against Ehrlich carcinoma and sarcoma 180. google.co.ug These early findings established Spergualin as a compound of interest with potential therapeutic applications in both infectious diseases and oncology.

Evolution of Research Focus: From Antibiotic to Immunosuppressive and Antineoplastic Agent

While the initial focus of Spergualin research was on its antibiotic and general antitumor effects, subsequent studies uncovered its profound impact on the immune system. researchgate.netontosight.ai This discovery marked a significant pivot in the direction of research, with many investigations shifting to explore its potential as an immunosuppressive agent. stressmarq.comresearchgate.net Spergualin and its derivatives were found to be effective in preventing skin graft rejection in animal models, a key indicator of potent immunosuppressive activity. stressmarq.comsigmaaldrich.com

The exploration of its derivatives, particularly the synthetic analog 15-Deoxyspergualin (DSG), further solidified this new research focus. nih.govnih.gov DSG demonstrated a strong immunosuppressive effect, attributed to its antiproliferative action that inhibits the maturation of T cells. nih.gov The compound's ability to suppress humoral immunity and reverse acute rejection episodes in canine renal allografts was also documented. bikaken.or.jp This potent immunosuppressive profile led to the clinical approval of 15-Deoxyspergualin in Japan for treating acute rejection in renal transplant patients. researchgate.netsigmaaldrich.com

The antineoplastic research also became more refined. The antitumor effect was linked to the potentiation of cytotoxic T-lymphocytes and the compound's ability to inhibit heat shock protein 70 (Hsp70), a molecular chaperone involved in the survival of cancer cells. researchgate.nethsp70.com This dual activity as both an immunosuppressant and a targeted antineoplastic agent has made Spergualin and its derivatives a subject of ongoing and diverse scientific inquiry. ontosight.airesearchgate.net

Structural Relationship to Natural Spergualin and Key Derivatives (e.g., 15-Deoxyspergualin and Spergualin-15-phosphate)

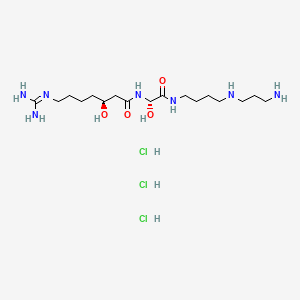

Spergualin trihydrochloride is the salt form of Spergualin, a molecule characterized by a unique structure containing a guanidino group and a spermidine-like polyamine moiety. stressmarq.comnih.gov The natural product itself, however, faced challenges in further development due to issues with chemical stability, as it is prone to rapid hydrolysis in aqueous solutions. nih.govresearchgate.netrsc.org This instability prompted the synthesis of more stable and potent derivatives.

Two of the most significant derivatives are 15-Deoxyspergualin (DSG) and Spergualin-15-phosphate.

15-Deoxyspergualin (DSG) : This is a synthetic analog of Spergualin where the hydroxyl group at the 15-position is removed. google.co.ug This modification significantly increases the compound's chemical stability. nih.govescholarship.org Research has consistently shown that DSG is a more potent agent than its parent compound. In studies on mouse leukemia L1210, DSG showed a therapeutic activity that was approximately 10 times more potent than that of spergualin. researchgate.net Its superior immunosuppressive and antitumor activities have made it the most widely studied derivative. bikaken.or.jphsp70.comscispace.com

Spergualin-15-phosphate : This derivative was synthesized through the chemical modification of natural Spergualin. jst.go.jpnih.gov Early studies indicated that (-)-spergualin-15-phosphate also possessed good antitumor activity. nih.gov

The structural modifications from the parent Spergualin molecule to its key derivatives have been pivotal in enhancing its therapeutic potential and overcoming the limitations of the natural product.

Research Findings on Spergualin and its Derivatives

The following tables summarize key research findings, comparing the activity of Spergualin and its primary derivative, 15-Deoxyspergualin (DSG).

| Compound | Effect on Survival |

|---|---|

| Spergualin | Four times prolongation |

| 15-Deoxyspergualin (DSG) | Six times prolongation |

Data sourced from studies on L1210-bearing mice. researchgate.net

| Compound | MIC Range (µg/mL) |

|---|---|

| Spergualin | ~6.25 to 50 |

| Analog 'Compound 6' | 4 to 32 |

Data reflects activity against various Gram-positive and Gram-negative bacterial strains. nih.govrsc.org

Compound Nomenclature

属性

IUPAC Name |

(3S)-N-[(1S)-2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)-3-hydroxyheptanamide;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H37N7O4.3ClH/c18-7-5-9-21-8-3-4-10-22-15(27)16(28)24-14(26)12-13(25)6-1-2-11-23-17(19)20;;;/h13,16,21,25,28H,1-12,18H2,(H,22,27)(H,24,26)(H4,19,20,23);3*1H/t13-,16-;;;/m0.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWNJZPKETIWTTF-RIHGSVRJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=C(N)N)CC(CC(=O)NC(C(=O)NCCCCNCCCN)O)O.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN=C(N)N)C[C@@H](CC(=O)N[C@H](C(=O)NCCCCNCCCN)O)O.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H40Cl3N7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30230813 | |

| Record name | Spergualin trihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30230813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80952-47-2 | |

| Record name | Spergualin trihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080952472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spergualin trihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30230813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Spergualin hydrochloride, from bacillus laterosporus | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SPERGUALIN TRIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X391873NYD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Elucidating the Mechanisms of Action of Spergualin Trihydrochloride

Molecular Target Identification and Characterization

The initial steps in the mechanism of action of spergualin (B1253210) involve direct interaction with specific intracellular proteins, leading to the disruption of critical enzymatic pathways.

A primary mechanism for spergualin's activity is its interaction with the heat shock protein family. The analog 15-deoxyspergualin (DSG), also known as Gusperimus, has been shown to specifically bind to Hsc70, the constitutive member of the 70 kDa heat shock protein (Hsp70) family, as well as the Hsp90 family of proteins. oup.comharvard.edu This interaction occurs at a regulatory C-terminal motif on the chaperone proteins. oup.com The binding of DSG to Hsc70 has a dissociation constant (KD) of 4 µM. nih.gov This interaction modulates the chaperone's function; for instance, DSG was found to stimulate the ATPase activity of mammalian and yeast cytosolic Hsc70 by 20% to 40%. nih.gov While the binding of DSG to Hsc70 is a critical first step, this action alone may not be sufficient to produce its full biological effects, suggesting it initiates a more complex downstream cascade. researchgate.net

| Parameter | Finding | Source(s) |

| Primary Targets | Hsc70 (constitutive Hsp70) and Hsp90 | oup.comharvard.edu |

| Binding Site | Regulatory C-terminal motif | oup.com |

| Dissociation Constant (KD) | 4 µM for Hsc70 | nih.gov |

| Functional Effect | Stimulates Hsc70 ATPase activity by 20-40% | nih.gov |

Spergualin directly interferes with a critical post-translational modification pathway essential for cell proliferation. Deoxyspergualin (B1217588) has been demonstrated to inhibit the activity of deoxyhypusine (B1670255) synthase in a cell-free system. oup.com This enzyme catalyzes the first and rate-limiting step in the hypusination of the eukaryotic translation initiation factor 5A (eIF5A). frontiersin.org The hypusination process, which involves the transfer of an aminobutyl moiety from spermidine (B129725) to a specific lysine (B10760008) residue on the eIF5A precursor, is essential for its activation. frontiersin.orgoup.com By inhibiting deoxyhypusine synthase, spergualin blocks the formation of active eIF5A. oup.com Since active eIF5A is required for the translation of certain mRNAs and the elongation phase of protein synthesis, this inhibition leads to a strong suppression of cell growth. oup.com

| Target Enzyme | Effect of Spergualin | Downstream Consequence | Source(s) |

| Deoxyhypusine Synthase (DHS) | Inhibition of enzymatic activity | Blocked formation of active eIF5A | oup.com |

| eIF5A Pathway | Disruption of hypusination | Inhibition of protein synthesis and cell growth | oup.com |

Downstream Cellular and Immunological Signaling Pathway Modulation

The initial molecular interactions of spergualin trigger significant changes in key intracellular signaling pathways that govern immune responses and cell division.

A significant downstream consequence of spergualin's interaction with heat shock proteins is the modulation of the Nuclear Factor-kappa B (NF-kB) signaling pathway. The binding of Gusperimus to Hsc70 and Hsp90 is thought to reduce the nuclear translocation of the NF-kB transcription factor. oup.comnih.gov In unstimulated cells, NF-kB is held inactive in the cytoplasm, and its translocation to the nucleus is a critical step for initiating the transcription of genes involved in inflammation and immune responses. Research has shown that 15-deoxyspergualin can block this nuclear translocation. nih.govoup.com This inhibitory effect on NF-kB is a key part of the compound's mechanism, contributing to the suppression of T-cell and B-cell activation and proliferation. oup.comnih.gov Specifically, deoxyspergualin was found to inhibit lipopolysaccharide-induced Ig κ expression in a pre-B cell lymphoma by reducing the nuclear translocation of NF-kB. harvard.edu

Spergualin exerts a direct inhibitory effect on the proliferation of immune cells by arresting their progression through the cell cycle. Studies using 15-deoxyspergualin demonstrated that the compound effectively inhibits the growth of naive CD4 T cells following activation. This cytostatic effect is achieved through a block in cell cycle progression that occurs two to three days after antigen stimulation. This disruption prevents the clonal expansion of T cells, a critical component of the adaptive immune response. The anti-proliferative effects are a result of the inhibition of NF-kB function and the disruption of protein synthesis, rather than direct cytotoxicity. oup.com

| Cellular Process | Effect of 15-Deoxyspergualin | Target Cell Type | Source(s) |

| Cell Cycle | Block in progression 2-3 days post-activation | Naive CD4 T cells | |

| Cell Growth | Inhibition of proliferation | Naive CD4 T cells |

Immunomodulatory Research of Spergualin Trihydrochloride

Impact on Immune Cell Subpopulations

Spergualin (B1253210) trihydrochloride and its analogs, such as 15-deoxyspergualin (DSG), demonstrate significant immunomodulatory effects by targeting various immune cell subpopulations. Research indicates that these compounds influence the function, differentiation, and activation of B-lymphocytes, T-lymphocytes, and monocytes/macrophages.

B-Lymphocyte Function and Differentiation

Spergualin analogs have been shown to selectively target the differentiation pathway of B-lymphocytes. In in-vitro studies using highly purified B-cells from human tonsils, deoxyspergualin (B1217588) (DSG) and methyldeoxyspergualin (MeDSG) had minimal impact on the proliferative response of either resting or activated B-lymphocytes. nih.gov However, these agents effectively suppressed the maturation of B-lymphocytes into immunoglobulin-producing cells. nih.gov This inhibition of antibody synthesis was observed in both T-cell-dependent and T-cell-independent systems, suggesting a direct effect on the B-cell differentiation process. nih.gov The suppressive action occurs in the early stages of B-cell differentiation. nih.gov Further studies on an EBV-transformed human B lymphoblastoid cell line showed that while proliferation was unaffected, immunoglobulin secretion was suppressed by the drugs. nih.gov

| B-Cell Function | Effect of DSG/MeDSG | System |

|---|---|---|

| Proliferation (Resting or Activated B-cells) | Little to no effect | In-vitro (Human Tonsil B-cells) |

| Differentiation into Immunoglobulin-Producing Cells | Suppressive | In-vitro (T-cell dependent & independent) |

| Immunoglobulin Secretion | Suppressive | In-vitro (EBV-transformed B lymphoblastoid cell line) |

T-Lymphocyte Activation, Proliferation, and Maturation

The immunosuppressive activity of spergualin and its derivatives extends significantly to T-lymphocyte populations. These compounds affect the proliferation and differentiation of T-cells, particularly those that respond to growth factors. nih.gov While early activation of naive CD4 T-cells is not inhibited by 15-deoxyspergualin (DSG), it effectively curtails their growth following activation. nih.gov Mechanistic studies reveal that DSG treatment leads to a blockage in cell cycle progression approximately two to three days after antigen stimulation, thereby reducing T-cell expansion. nih.gov

Spergualins have a demonstrated inhibitory effect on T-cell maturation and proliferation stimulated by Interleukin-2 (B1167480) (IL-2). In-vitro experiments have shown that spergualins suppress the IL-2-induced proliferation of concanavalin (B7782731) A-stimulated T-cell blasts at low concentrations. nih.gov This suggests that a key mechanism of spergualin's immunosuppressive action is its interference with the signaling pathways of T-cell growth factors like IL-2. nih.gov Conversely, the presence of IL-2 has been found to counteract the inhibitory effects of deoxyspergualin on antigen-specific cytotoxicity, indicating a competitive or overriding interaction. nih.gov

Deoxyspergualin (DOSP) has been shown to inhibit the generation and function of cytotoxic T-lymphocytes (CTLs). nih.gov It effectively suppresses the cellular cytotoxicity that develops after a 7-day challenge with allo-antigens. nih.gov Notably, the drug can inhibit cell killing even when it is introduced late in the culture period (on day 6 of a 7-day culture), demonstrating its impact on the effector phase of CTL activity. nih.gov This inhibitory action is specific to CTLs, as the compound does not significantly affect the killing capabilities of Natural Killer (NK) or Lymphokine-Activated Killer (LAK) cells. nih.gov

Research indicates that 15-deoxyspergualin (DSG) influences the polarization of T-helper cells. DSG treatment has been found to inhibit the production of Interferon-gamma (IFN-γ) by Th1 effector T-cells. nih.gov This suggests that the immunosuppressive effects of DSG may, in part, be due to a reduction in CD4 T-cell expansion and a decreased polarization into IFN-γ-secreting Th1 effector cells, which are critical drivers of certain autoimmune responses. nih.gov

Macrophage/Monocyte Activity and Antigen Processing

The immunomodulatory effects of deoxyspergualin (DSG) are also prominently linked to its impact on monocytes and macrophages. Studies have shown that DSG specifically interferes with the antigen processing and/or presentation functions of monocytes. nih.gov This is evidenced by the finding that DSG inhibits the proliferation of peripheral blood mononuclear cells (PBMCs) in response to specific antigens like tetanus toxoid, but not to non-specific mitogens. nih.gov

The effect is localized to the monocyte; pre-incubation of T-cells with DSG did not inhibit their proliferation when exposed to antigen-pulsed monocytes. nih.gov However, when DSG was present while monocytes were being pulsed with the antigen, their ability to stimulate T-cell proliferation was significantly inhibited. nih.gov This occurs without a downregulation of MHC class II molecule expression on the monocytes. nih.gov Further experiments using T-cell clones specific for viral peptides showed that DSG inhibited the proliferative response to the whole native protein but had minimal effect on the response to the pre-processed peptides, confirming its role in disrupting antigen processing. nih.gov

| Immune Cell Type | Specific Function Affected | Observed Effect |

|---|---|---|

| B-Lymphocytes | Differentiation into Plasma Cells | Inhibited |

| Proliferation | No significant effect | |

| T-Lymphocytes (General) | Post-activation Growth & Proliferation | Inhibited (via cell cycle block) |

| T-Lymphocytes (Helper) | IL-2 Stimulated Maturation | Inhibited |

| Polarization to IFN-γ secreting Th1 cells | Decreased | |

| T-Lymphocytes (Cytotoxic) | Generation and Effector Function | Inhibited |

| Monocytes/Macrophages | Antigen Processing | Inhibited |

Induction of Suppressor Cells and Humoral Factors

Research into the mechanisms of this compound's immunosuppressive effects has pointed towards its ability to modulate both cellular and humoral immune responses. A key aspect of this is the induction of suppressor cells and the alteration of humoral factors involved in allograft rejection.

Studies have shown that treatment with 15-deoxyspergualin (DSG) can lead to the generation of suppressor cells in vivo. In rat kidney allograft models, short-term administration of DSG was found to induce cells with in vitro suppressor function, contributing to the maintenance phase of graft enhancement nih.gov. While the precise phenotype of these suppressor cells is not fully elucidated in all studies, related polyamines like spermidine (B129725) have been shown to modulate CD4+ T-cell differentiation, favoring a commitment towards a regulatory T cell (Treg) phenotype. This polarizing effect is dependent on an intact autophagic machinery. Dietary supplementation with spermidine has been observed to promote the homeostatic differentiation of Tregs in the gut.

On the humoral side, DSG has demonstrated an ability to suppress antibody production. In murine models, DSG was shown to prevent the humoral response triggered by anti-CD3 monoclonal antibodies in an antigen-specific manner. This was attributed to a prolonged antigen-specific unresponsiveness in B lymphocytes and a transient reduction in the capacity of T lymphocytes to provide help to B cells, partly by diminishing the production of Interleukin-4 (IL-4). This suggests that this compound and its derivatives can interfere with the collaboration between T cells and B cells, which is crucial for antibody production. Further research indicates that the long-term control of alloreactive B cell responses in some tolerance models is maintained through the dominant suppression of T cell help and the deletion of alloreactive B cells in the periphery nih.gov.

Applications in Transplantation Research

The potent immunosuppressive properties of this compound and its derivatives have led to extensive investigation into their use in preventing and treating allograft rejection in various transplantation models.

This compound has shown efficacy in both preventing the onset of rejection and reversing established rejection episodes in preclinical studies.

In the realm of kidney transplantation, 15-deoxyspergualin (DSG) has demonstrated a significant ability to prolong allograft survival, particularly when used in combination with other immunosuppressive agents. A notable study in a primate model (Chacma baboons) investigated the effects of DSG alone and in combination with Cyclosporine A (CsA) on renal allograft survival. The combination therapy resulted in a dramatic increase in mean graft survival time compared to controls and either drug alone.

Interactive Data Table: Renal Allograft Survival in a Primate Model

| Treatment Group | Mean Graft Survival (days) |

| Control (No Medication) | 12.3 |

| 15-DS alone (4 mg/kg/day) | 8.5 |

| CsA alone (10-40 mg/kg/day) | 30.4 |

| 15-DS + CsA | 148.9 nih.gov |

Furthermore, in a rat renal allograft model, short-term DSG administration significantly prolonged allograft survival. Interestingly, while cellular infiltration was not different from untreated grafts, the renal tubular cells in DSG-treated grafts showed good proliferation and were protected from apoptotic cell death nih.gov.

The efficacy of Spergualin derivatives has also been evaluated in cardiac transplantation models. In a primate model involving heterotopic cardiac allotransplantation in Chacma baboons, 15-deoxyspergualin (15-DS) monotherapy significantly prolonged graft survival compared to the control group. The combination of 15-DS with Cyclosporine A (CsA) further extended the mean graft survival time.

Interactive Data Table: Cardiac Allograft Survival in a Primate Model

| Treatment Group | Mean Graft Survival (days) |

| Control (No Medication) | 11.0 |

| 15-DS alone (4 mg/kg/day) | 28.2 |

| CsA alone (10-40 mg/kg/day) | 32.4 |

| 15-DS + CsA | 43.1 nih.gov |

In a mouse-to-rat cardiac xenograft model, the combination of an anti-T cell receptor (TCR) monoclonal antibody and 15-deoxyspergualin (DSG) significantly prolonged graft survival from 3.3 days in untreated controls to 44.2 days. This effect was associated with an inhibition of antibody production and T cell activation.

Research has also explored the utility of Spergualin in the context of skin grafting, which is a particularly challenging model for controlling rejection. Studies have demonstrated the ability of Spergualin to suppress tissue graft rejection, indicating its potential in this application.

A significant goal in transplantation research is the induction of donor-specific immune tolerance, which would eliminate the need for long-term, non-specific immunosuppression. Research suggests that this compound and its derivatives may play a role in achieving this state.

In the aforementioned primate renal transplant study, a remarkable outcome was observed in the group receiving a combination of 15-deoxyspergualin (15-DS) and Cyclosporine A (CsA). In this group, 50% of the animals (4 out of 8) exhibited long-term graft non-reactivity, remaining tolerant to their renal allografts for over 160 days after the cessation of all immunosuppressive therapy nih.gov. This finding is a strong indication that this combination treatment regimen can induce a state of immunological tolerance.

Similarly, in the rat renal allograft model, treatment with DSG not only prolonged graft survival but also led to the development of donor-specific tolerance two weeks after transplantation nih.gov. This was accompanied by the induction of cells with in vitro suppressor function, suggesting a mechanism for the maintenance of this tolerant state nih.gov. These findings underscore the potential of Spergualin-based therapies not just for preventing rejection, but for fundamentally altering the recipient's immune response to the allograft, leading to long-term acceptance without ongoing immunosuppression.

Graft-versus-Host Disease (GVHD) Investigations

Research into the therapeutic potential of Spergualin and its derivatives has included investigations into their effects on Graft-versus-Host Disease (GVHD), a significant complication arising from allogeneic hematopoietic cell transplantation. stembook.orgmskcc.org Preclinical studies have utilized mouse models to explore the efficacy of these compounds in mitigating the severe immune reactions characteristic of GVHD. nih.govehaweb.org In these models, the administration of Spergualin and 15-deoxyspergualin has been evaluated for its ability to suppress the donor immune cell attack on recipient tissues. nih.gov The focus of this research is on the immunomodulatory properties of the compounds, aiming to prevent or treat this often life-threatening condition. nih.govoup.com Animal models remain a cornerstone for understanding the complex pathophysiology of GVHD and for the initial testing of novel therapeutic strategies. ehaweb.orgnih.govopale.org

Research in Autoimmune Disease Models

The immunomodulatory capabilities of this compound and its analogue, 15-deoxyspergualin (also known as Gusperimus), have been extensively evaluated in various animal models of autoimmune disease. oup.com These studies have been crucial in demonstrating the compound's potential to interfere with pathological immune responses. Research has shown its effectiveness in models for conditions such as lupus, rheumatoid arthritis, and various forms of glomerulonephritis. oup.com

The MRL/MpJ-lpr/lpr (MRL/lpr) mouse is a widely used and accepted model that spontaneously develops a condition remarkably similar to human Systemic Lupus Erythematosus (SLE), including severe lupus nephritis. researchgate.netmdpi.com This model has been instrumental in evaluating the therapeutic and prophylactic effects of Spergualin and its derivatives. oup.comnih.gov

In studies using MRL/lpr mice, Spergualin was administered both before the onset of symptoms (prophylactically) and after the disease was established (curatively). nih.gov The results indicated a significant, dose-dependent suppression of lupus-like lesions in both scenarios. nih.govnih.gov Key markers of the disease, such as enlarged lymphoid organs, high titers of anti-DNA antibodies, and elevated blood urea (B33335) nitrogen (BUN) levels, were all significantly reduced. nih.govnih.gov

Similarly, research on 15-deoxyspergualin (DSP) demonstrated its ability to strongly suppress the progression of lupus nephropathy. nih.govoup.com Treatment initiated when polyclonal B cell activation and kidney disease were already apparent led to a marked reduction in the number of IgG-producing cells in the spleen and lowered serum levels of immune complexes and anti-DNA antibodies. nih.govoup.comnih.gov Furthermore, histological examination of the kidneys revealed improved glomerular scores and reduced deposition of IgG and C3 complement components. nih.govoup.com These findings collectively suggest that the compound can suppress the progression of polyclonal B cell activation and the resulting kidney damage characteristic of lupus. oup.comnih.govoup.com

| Compound | Model | Key Findings | Reference |

|---|---|---|---|

| Spergualin | MRL/lpr Mice (Prophylactic & Curative) | Dose-dependent suppression of enlarged lymphoid organs, anti-DNA titer, and blood urea nitrogen. | nih.gov |

| 15-deoxyspergualin (DSG/DSP) | MRL/lpr Mice (Advanced Disease) | Markedly reduced symptoms and prevented deterioration of hyperuremia when BUN levels were already elevated. | nih.gov |

| 15-deoxyspergualin (DSP) | MRL/lpr Mice (Established Nephropathy) | Suppressed increase of IgG-producing cells, serum immune complexes, and anti-DNA antibodies; improved glomerular histology. | nih.govoup.com |

Research has extended to the use of 15-deoxyspergualin (DSG), an analogue of Spergualin, in the context of antineutrophil cytoplasmic antibody (ANCA)-associated vasculitis (AASV). nih.gov An open-label multicenter trial was conducted to assess the efficacy of DSG in patients with refractory AASV, including cases of Wegener's granulomatosis and microscopic polyangiitis. nih.gov These patients had previously been unresponsive to or had contraindications for standard immunosuppressive therapies like cyclophosphamide. nih.gov

In preclinical research, the efficacy of DSG was compared to cyclophosphamide in SCG/Kj mice, an animal model that spontaneously develops ANCA-associated crescentic nephritis. nih.gov The results showed that DSG, similar to cyclophosphamide, significantly prolonged survival and attenuated renal disease in these mice. nih.gov Treatment with DSG limited kidney damage and helped prevent autoantibody formation. nih.gov

| Study Type | Condition | Key Outcome | Result | Reference |

|---|---|---|---|---|

| Open-Label Multicenter Trial | Refractory ANCA-Associated Vasculitis (n=20) | Disease Improvement (Remission) | 70% of cases (6 complete, 8 partial remissions) | nih.gov |

| Murine Model Study | ANCA-Associated Crescentic Nephritis (SCG/Kj mice) | Survival and Renal Damage | Significantly prolonged survival and attenuated renal disease compared to vehicle. | nih.gov |

Currently, there is a lack of direct experimental research or clinical trials investigating this compound or its analogues specifically for the treatment of psoriasis. Psoriasis is understood to be a chronic autoimmune disease driven by T-lymphocytes, where the activation of T helper cells leads to the secretion of cytokines that cause keratinocyte proliferation. nih.govnih.gov The pathogenesis involves key inflammatory pathways, including the IL-23/IL-17 signaling axis, which perpetuates the inflammatory response. nih.govmdpi.com

While no studies have directly tested Spergualin in psoriasis models, its known immunomodulatory mechanisms offer a theoretical basis for its potential relevance. Spergualin and its derivatives are known to interfere with the maturation and function of antigen-presenting cells and to inhibit the proliferation of T-cells and B-cells. oup.com By modulating these fundamental components of the adaptive immune response, Spergualin could theoretically disrupt the cycle of T-cell activation and cytokine release that underpins psoriatic plaque formation. nih.govnih.gov However, without specific preclinical or clinical data in the context of psoriasis, this remains a hypothetical application based on its mechanism of action in other immune-mediated disorders. nih.gov

Antineoplastic and Anticancer Research of Spergualin Trihydrochloride

In Vitro Antitumor Activity Mechanisms

The in vitro antitumor effects of spergualin (B1253210) and its analogues, such as 15-deoxyspergualin (DSG), are attributed to their ability to interfere with cellular processes essential for the growth and survival of cancer cells.

Research has demonstrated that spergualin and its derivatives can inhibit the proliferation of cancer cells and induce programmed cell death, or apoptosis. The antiproliferative action of deoxyspergualin (B1217588) has been observed to be time-dependent in murine leukemia L1210 cells. This inhibitory effect is not primarily due to the inhibition of DNA and RNA synthesis but is rather a cytostatic effect that prevents the progression of cells from the G0/G1 phase to the S phase of the cell cycle. Even after extended exposure to the drug, treated cells were able to re-proliferate when placed in a fresh medium, indicating a reversible cytostatic effect rather than immediate cytotoxicity.

An analogue of deoxyspergualin, methyldeoxyspergualin (MeDSG), has been shown to induce apoptotic cell death in rapidly dividing murine T-cell hybridomas nih.gov. This induction of apoptosis is characterized by chromatin condensation and the cleavage of DNA at internucleosomal linker regions nih.gov. Furthermore, MeDSG was found to cause a reduction in the mitochondrial transmembrane potential, a key event in the apoptotic cascade nih.gov. In studies with murine thymocytes, MeDSG treatment led to a slight increase in DNA fragmentation and a selective depletion of CD4- CD8- cells nih.gov.

The mechanism of action for 15-deoxyspergualin's antitumor effects involves the inhibition of the polyamine biosynthetic pathway nih.gov. DSG has been shown to inhibit spermidine (B129725) synthase and spermine synthase and to block the induction of ornithine decarboxylase (ODC) activity nih.gov. This leads to a marked depression in the levels of putrescine, spermidine, and spermine in leukemia cells, which in turn greatly diminishes protein synthesis, a crucial factor for cell growth and proliferation nih.gov.

It has also been noted that the cytostatic effect of spergualin in cell culture is dependent on the presence of amine oxidase in the serum nih.gov. The spermidine moiety of the spergualin structure is essential for its antitumor activity nih.gov.

Table 1: In Vitro Effects of Spergualin and its Derivatives on Cancer Cells

| Compound | Cell Line | Effect | Mechanism |

|---|---|---|---|

| Deoxyspergualin | Murine Leukemia L1210 | Time-dependent growth inhibition | Cytostatic, prevents G0/G1-S progression |

| Methyldeoxyspergualin | Murine T-cell hybridomas | Induction of apoptosis | Chromatin condensation, DNA cleavage, reduced mitochondrial potential |

| 15-Deoxyspergualin | Human and mouse leukemia cells | Inhibition of proliferation | Inhibition of polyamine biosynthesis, decreased protein synthesis |

Scientific literature available through comprehensive searches does not provide specific information regarding the effects of Spergualin trihydrochloride or its derivatives on Rous Sarcoma Virus (RSV) transformed chick embryo fibroblasts. Research on these cells has focused on understanding the cellular changes that occur upon transformation by RSV, such as alterations in glycosaminoglycan synthesis and gene expression, but does not mention interactions with spergualin.

Preclinical Antineoplastic Efficacy Studies

Preclinical studies, primarily in murine models, have been conducted to evaluate the in vivo antitumor efficacy of spergualin and its analogues against various cancer types.

Spergualin has demonstrated significant antitumor activity against a range of transplantable leukemias in mice, including L1210, P388, P815, C1498, EL-4, and RL male 1 nih.gov. It has been found to be particularly effective against L1210 leukemia, with the potential to cure leukemia-bearing mice at optimal doses nih.gov.

The antitumor effect of spergualin and its analog, 15-deoxyspergualin, against L1210 leukemia has been observed with both intraperitoneal and oral administration nih.gov. A notable finding from these studies is the induction of antitumor resistance in mice that were cured of L1210 leukemia by spergualin treatment. These cured mice were able to reject a subsequent challenge with L1210 cells, suggesting the development of a specific and lasting immune response nih.govnih.govnih.gov. This induced immunity is thought to involve cytotoxic T-lymphocytes nih.gov. Further evidence for the role of the immune system comes from the observation that the antitumor activity of 15-deoxyspergualin is markedly reduced in immunodeficient mice nih.gov. The involvement of cytotoxic T-lymphocytes in the antitumor action of spergualin against L1210 cells has been confirmed through assays showing that T-cells from cured mice have high cytotoxic activity against L1210 cells nih.gov. This effect was diminished in T-cell-deficient athymic mice nih.gov.

The efficacy of spergualin is schedule-dependent, with the strongest activity against L1210 leukemia achieved through continuous infusion or daily administration over several days nih.gov.

Table 2: Preclinical Efficacy of Spergualin against L1210 Leukemia in Mice

| Compound | Administration Route | Key Findings |

|---|---|---|

| Spergualin | Intraperitoneal, Oral | Marked antitumor effect; Cured mice resistant to reinoculation |

| 15-Deoxyspergualin | Intraperitoneal, Oral | Marked antitumor effect; Reduced efficacy in immunodeficient mice |

| Spergualin | Daily intraperitoneal administration | Cured mice rejected a second inoculation of L1210 cells |

The preclinical efficacy of spergualin against solid tumors appears to be limited. Studies have shown that while it has activity against M5076 fibrosarcoma and certain rat hepatomas, it is not effective against B16 melanoma, Lewis lung carcinoma, and C26 colon adenocarcinoma nih.gov.

In a phase II clinical trial, the derivative deoxyspergualin was evaluated in patients with recurrent squamous cell head and neck cancer. The study reported no objective responses in the fourteen evaluable patients, leading to the recommendation that deoxyspergualin not be used for the treatment of this type of cancer.

Extensive searches of the scientific literature did not yield specific preclinical studies on the efficacy of this compound in melanoma or colon cancer models beyond the initial findings of its lack of activity.

Combinatorial Approaches in Cancer Therapy Research

Despite extensive searches of scientific databases, no preclinical research studies were found that specifically investigate the use of this compound or its derivatives in combinatorial approaches with other cancer therapies. Therefore, there is no available data to report for this section.

Therapeutic Potential Beyond Direct Cytotoxicity (e.g., Immunomodulation in Cancer)

Early preclinical studies provided compelling evidence for the involvement of the immune system in the antitumor effects of spergualin. In murine leukemia models, it was observed that mice cured of their tumors by spergualin treatment were able to reject a subsequent challenge with the same tumor cells nih.gov. This phenomenon strongly suggested the development of a lasting immunological memory against the tumor, an effect not typically associated with conventional cytotoxic agents.

Subsequent research has delved into the specific mechanisms by which spergualin and its derivatives exert their immunomodulatory effects. A key area of focus has been their impact on T-lymphocyte function. In vitro studies have demonstrated that spergualins can suppress the mixed lymphocyte reaction (MLR) and the induction of cytotoxic T-lymphocytes (CTLs). This effect appears to be mediated through the inhibition of T-cell proliferation and differentiation in response to growth factors such as Interleukin-2 (B1167480) (IL-2).

Further investigation into the effects on T-cell subsets revealed that a more stable analog of deoxyspergualin, MeDSG, led to a reduction in the number of CD8+ T-lymphocytes, while the population of CD4+ T-lymphocytes remained unaffected. Notably, this modulation of T-cell populations occurred without a significant impact on the expression of the IL-2 receptor or the production of IL-2 itself, indicating a distinct mechanism of action compared to other immunosuppressive agents like cyclosporin (B1163) A. The primary immunomodulatory effects on T-cells are summarized in the table below.

| Immune Cell/Process | Observed Effect of Spergualin/Analogs | Reference |

| T-Lymphocyte Proliferation | Inhibition of proliferation in response to growth factors (e.g., IL-2) | |

| Cytotoxic T-Lymphocyte (CTL) Induction | Suppression of CTL generation | |

| Mixed Lymphocyte Reaction (MLR) | Suppressive effects observed | |

| CD8+ T-Lymphocytes | Decreased numbers observed with MeDSG treatment | |

| CD4+ T-Lymphocytes | No significant effect on numbers observed with MeDSG treatment | |

| IL-2 Receptor Expression | No significant effect observed | |

| IL-2 Production | No significant effect observed |

Another critical aspect of Spergualin's immunomodulatory profile is its influence on macrophage function. Macrophages within the tumor microenvironment, often referred to as tumor-associated macrophages (TAMs), can play a dual role, either promoting or inhibiting tumor growth. Research has shown that 15-deoxyspergualin can abrogate the nonspecific suppressive activity of spleen macrophages nih.gov. This effect was observed to involve both the adherent (macrophage) and non-adherent cell populations within the spleen nih.gov. By mitigating the immunosuppressive functions of macrophages, this compound may help to shift the balance of the tumor microenvironment towards a more anti-tumorigenic state.

| Cytokine | Effect of 15-deoxyspergualin | Cell Type/Context | Reference |

| Interferon-gamma (IFN-γ) | Inhibition of production | Th1 effector T-cells | nih.gov |

| Interleukin-6 (IL-6) | Inhibition of production | In vitro stimulated human lymphocytes | nih.gov |

| Interleukin-1 (IL-1) | No direct inhibition of production mentioned | ||

| Interleukin-2 (IL-2) | No significant influence on production | nih.gov |

While direct studies on the effect of this compound on regulatory T-cells (Tregs) in the context of cancer are limited, the established immunomodulatory effects on other T-cell subsets and macrophages suggest a potential influence on the broader regulatory landscape of the tumor microenvironment. Tregs are a subset of T-cells that play a crucial role in maintaining immune tolerance and can be co-opted by tumors to evade immune surveillance. By altering the cytokine milieu and the function of other immune cells, this compound may indirectly impact the activity and prevalence of Tregs within the tumor.

Synthetic Methodologies and Analog Development in Spergualin Trihydrochloride Research

Total Synthesis Approaches and Optimizations

Stereoselectivity is another critical aspect of spergualin (B1253210) synthesis. The absolute configuration at the C-11 position is crucial for biological activity. jst.go.jp Methods have been developed to control this stereocenter, including the use of a tetrahydropyranyl group to protect the 11-hydroxyl group during chemical modifications, thereby retaining the desired configuration. researchgate.netnih.gov Enzymatic resolution has also been employed to separate enantiomers, for example, using a lipase (B570770) from Pseudomonas sp. for the stereoselective acetylation of a racemic intermediate. researchgate.net

Structure-Activity Relationship (SAR) Studies of Spergualin Analogues

Structure-activity relationship (SAR) studies have been instrumental in identifying the key structural features of spergualin required for its biological activity and in guiding the development of more potent and stable analogs. These studies have systematically explored modifications of different parts of the spergualin molecule.

Modifications of the Alpha-Hydroxyglycine Residue

The alpha-hydroxyglycine residue is a critical component of the spergualin structure, but it is also a source of instability. researchgate.netresearchgate.net Consequently, numerous modifications have been made to this moiety to enhance chemical stability while retaining or improving biological activity. researchgate.netnih.gov

Stable spergualin analogs have been synthesized by replacing the alpha-hydroxyglycine with various other alpha- or omega-amino acids. nih.govgoogle.co.ug For example, analogs substituted with glycine (B1666218) and L-serine demonstrated significant biological activity, although they were less potent than 15-deoxyspergualin. researchgate.netnih.gov One of the most potent analogs in this series was 10-[N-4-(4-guanidinophenyl)butyryl-L-seryl]-1,5,10-triazadecane, which exhibited strong antitumor and immunosuppressive activities. researchgate.netnih.gov

Further exploration led to the discovery that replacing the central hydroxyglycine region with a malonic derivative could yield potent immunosuppressive agents. acs.org This "retro-amide" modification resulted in compounds with improved chemical stability and, in some cases, greater potency than 15-deoxyspergualin in preclinical models. acs.org

| Modification of Alpha-Hydroxyglycine Residue | Resulting Activity | Reference |

| Substitution with Glycine | Significant biological activity, but less potent than 15-deoxyspergualin. | researchgate.netnih.gov |

| Substitution with L-Serine | Significant biological activity, but less potent than 15-deoxyspergualin. | researchgate.netnih.gov |

| Replacement with a malonic derivative | Potent immunosuppressive activity and improved chemical stability. | acs.org |

Structural Modifications of the Spermidine (B129725) Moiety

The spermidine moiety is another essential component for the biological activity of spergualin. nih.govnii.ac.jp SAR studies have shown that modifications to this part of the molecule often lead to a decrease in antitumor activity. nih.govjst.go.jp

Replacement of the spermidine with other polyamines resulted in reduced activity against mouse leukemia L1210. nih.govnii.ac.jp Furthermore, analogs with an oxidized spermidine moiety, which can form via oxidation by amine oxidase, were found to be inactive. nih.govjst.go.jp These findings underscore the indispensability of the spermidine structure for the antitumor effects of spergualin. nih.govjst.go.jp

| Modification of Spermidine Moiety | Resulting Activity | Reference |

| Replacement with other polyamines | Decreased antitumor activity. | nih.govnii.ac.jp |

| Oxidation of the spermidine moiety | Inactive. | nih.govjst.go.jp |

Development of Stable Spergualin Derivatives

A major focus of analog development has been to overcome the chemical instability of spergualin, which readily hydrolyzes in aqueous solutions. nih.govgoogle.co.ug A key strategy has been the synthesis of 15-deoxyspergualin (DSG), which lacks the hydroxyl group at position 15 and exhibits enhanced stability and, in many cases, more potent activity than the parent compound. researchgate.netnih.gov

Further improvements in stability have been achieved by modifying the hemiaminal structure. researchgate.netnih.gov For example, installing a bulky aromatic group at the 11-position significantly increases chemical stability. nih.gov The development of a carbamate (B1207046) derivative, 27a, which lacks a chiral center and shows improved stability compared to DSG, was a significant advancement, leading to its selection as a candidate for clinical evaluation. acs.org

Novel Synthetic Routes for Improved Yield and Stability

A significant breakthrough was the implementation of the Ugi multi-component reaction, which allows for the rapid assembly of the core spergualin scaffold. escholarship.orgnih.gov This approach has dramatically improved yields, with some protocols reporting yields of up to 96% in a single step for spergualin-inspired molecules. escholarship.orgrsc.org This convergent synthesis strategy is not only more efficient but also allows for greater diversity in the resulting analogs. escholarship.orgrsc.org

Development of Probes and Conjugates for Target Protein Screening

To elucidate the mechanism of action of spergualin and its analogs, researchers have developed chemical probes and conjugates for target protein screening. researchgate.netnih.gov These tools are designed to covalently label and identify the cellular binding partners of these compounds. mdpi.com

The development of more potent and stable derivatives has provided a set of chemical tools to investigate the interactions of spergualin with its targets, such as the Hsp70-CHIP complex. researchgate.netresearchgate.net These probes are often fully functionalized molecules containing a diversity element to interact with protein targets, a photoreactive group for UV-induced crosslinking, and a reporter tag (e.g., an alkyne handle) for visualization and identification. nih.gov

For example, a library of fully functionalized small-molecule probes was created to identify protein targets through quantitative chemoproteomics. nih.gov This approach has been successful in identifying specific targets of bioactive compounds in complex biological systems. nih.gov The synthesis of such probes derived from spergualin analogs will be crucial for further understanding their molecular mechanisms and for the discovery of new therapeutic applications. researchgate.netresearchgate.net

Research Methodologies and Investigative Approaches for Spergualin Trihydrochloride Studies

In Vitro Cellular Assays and Models

In vitro cellular assays are fundamental in elucidating the mechanisms of action of Spergualin (B1253210) trihydrochloride at the cellular level. These controlled laboratory experiments utilize cultured cells to investigate specific biological processes, offering insights into the compound's immunomodulatory and cytotoxic effects.

The study of lymphocyte activation and proliferation is crucial for understanding the immunosuppressive properties of spergualin and its derivatives. nih.gov These assays measure the ability of lymphocytes, key players in the adaptive immune response, to multiply and become active upon stimulation. nih.gov

One common method is the lymphocyte proliferation test (LPT), which often uses the incorporation of a radioactive nucleoside, such as [3H] thymidine, into the DNA of dividing cells. mdpi.com The amount of radioactivity measured is proportional to the extent of cell proliferation. mdpi.com An alternative, non-radioactive method is the Carboxyfluorescein Succinimidyl Ester (CFSE) assay, which uses a fluorescent dye that is progressively diluted among daughter cells with each cell division, allowing for measurement by flow cytometry. mdpi.com

Studies on spergualins have shown that they inhibit the proliferation of concanavalin (B7782731) A blasts and CTLL-2 cells induced by interleukin-2 (B1167480) (IL-2) at low concentrations. nih.gov However, the compounds demonstrate minimal effect on the early stages of mitogen response. nih.gov This suggests that spergualins act on the proliferation and differentiation phases of T-cells that are responsive to growth factors like IL-2. nih.gov

The Mixed Lymphocyte Reaction (MLR) is a specialized in vitro assay that models the T-cell response to foreign antigens, particularly relevant for assessing transplant rejection and the effects of immunomodulatory agents. marinbio.com The assay co-cultures peripheral blood mononuclear cells (PBMCs) from two genetically different donors, stimulating T-cell activation and proliferation in response to the non-self antigens. marinbio.comrevvity.com MLR can be designed as a one-way reaction, where only one set of cells (the responders) can proliferate, or a two-way reaction where both populations can respond. marinbio.com

Spergualins demonstrate suppressive effects on the mixed lymphocyte response. nih.gov A more stable analogue, deoxymethylspergualin (MeDSG), was found to suppress human MLR at concentrations greater than 0.1 micrograms/ml. nih.gov Kinetic studies revealed that MeDSG could suppress the MLR even when added on day 3 of a 7-day incubation, a contrast to cyclosporin (B1163) A, which is only effective when added during the initial stages. nih.gov This indicates a different mode of action, potentially targeting proliferating T-cells rather than the initial activation phase. nih.gov Analysis of cell surface phenotypes during MLR showed that MeDSG treatment reduced the number of CD8+ lymphocytes (cytotoxic T-cells) without affecting CD4+ lymphocytes or IL-2 production and receptor expression. nih.gov

The cytotoxic activity of spergualin has been evaluated using cultured cancer cell lines. In studies with L5178Y mouse lymphoma cells, the cytotoxicity of spergualin was found to be highly dependent on the type of serum used in the culture medium. nih.gov This variability was linked to the presence of amine oxidase in the serum. nih.gov

The compound showed significantly stronger cytotoxicity in calf serum, which is rich in amine oxidase, compared to horse serum, which has very little. nih.gov It was discovered that spergualin is oxidized by amine oxidase, and this oxidized product is likely responsible for the cell growth inhibition. nih.gov This hypothesis was supported by experiments where an amine oxidase inhibitor, aminoguanidine, reduced spergualin's cytotoxicity in calf serum. nih.gov Conversely, adding purified amine oxidase to horse serum enhanced the compound's cytotoxic effect. nih.gov

| Serum Type | Amine Oxidase Level | IC50 of Spergualin (µg/ml) | Reference |

|---|---|---|---|

| Calf Serum | Rich | 2 | nih.gov |

| Horse Serum | Poor | 60 | nih.gov |

Kinetic studies further explored the interaction between spergualin (SG) and bovine plasma amine oxidase. Spergualin was identified as a good substrate for the enzyme. nih.gov In contrast, 15-deoxyspergualin (DSG) was a poor substrate and acted as a competitive inhibitor of the enzyme's activity on other substrates like spermidine (B129725) and benzylamine. nih.gov

| Compound | Parameter | Value | Reference |

|---|---|---|---|

| Spergualin (SG) | Km (µM) | 46.5 | nih.gov |

| Vmax (µM/minute) | 0.429 | ||

| Spermidine | Km (µM) | 111 | nih.gov |

| Vmax (µM/minute) | 3.75 | ||

| Spergualin (SG) | Ki (µM) | 175 | nih.gov |

| 15-deoxyspergualin (DSG) | Ki (µM) | 7.46 | nih.gov |

Immunoblotting, commonly known as Western blotting, and Enzyme-Linked Immunosorbent Assay (ELISA) are standard techniques for detecting and quantifying specific proteins in a sample. Western blotting is a multi-step process used to identify proteins and their post-translational modifications from simple or complex biological samples. nih.gov ELISA is an antibody-based assay used for the detection and quantification of specific antigens, such as proteins, peptides, or hormones, in a sample. sci-hub.st

In the context of spergualin research, these techniques are essential for analyzing its effects on cellular protein expression. For example, studies investigating the immunosuppressive mechanism of deoxymethylspergualin (MeDSG) used such methods to determine that the compound had no significant effect on interleukin-2 (IL-2) production. nih.gov This finding was crucial in differentiating its mechanism from other immunosuppressants like cyclosporin A. nih.gov Similarly, in studies of antitumor resistance, ELISA could be used to measure the production of cytokines, such as IL-1 and IL-2, in the supernatant of mixed lymphocyte cultures, revealing that 15-deoxyspergualin treatment enhanced IL-2 production. nih.gov

In Vivo Animal Models and Experimental Designs

In vivo animal models, particularly those using mice, are indispensable for evaluating the therapeutic potential and understanding the systemic effects of compounds like spergualin trihydrochloride in a living organism.

Murine models are critical for the preclinical development of new therapies for various cancers. nih.gov Spergualin and its analog, 15-deoxyspergualin, have demonstrated significant antitumor effects in mouse models of leukemia, specifically against the L1210 leukemia cell line. nih.govnih.gov

In these experimental designs, mice are inoculated with tumor cells, such as L1210, and then treated with the compound. nih.gov A key finding from these studies is that mice cured of L1210 leukemia after treatment with spergualin developed resistance to a subsequent challenge with the same L1210 cells, but not to other tumor cell lines like P388. nih.gov This suggests the development of a specific, T-cell-mediated antitumor immunity. nih.govnih.gov

Further investigation using T-cell-deficient athymic mice showed that the antitumor effect of spergualin against L1210 was significantly reduced, confirming the involvement of the host's T-cells. nih.gov Assays such as the Winn tumor neutralization assay and the 51Cr release assay were employed to demonstrate that T-cells from the spleens of cured mice had high cytotoxic activity against L1210 cells. nih.gov This activity was diminished by treating the spleen cells with antibodies against T-cell markers (anti-Thy-1.2 or anti-Lyt-2.1), identifying the effector cells as cytotoxic T-lymphocytes. nih.gov These results collectively suggest that the antitumor action of spergualin in this model is mediated by the induction of cytotoxic T-lymphocytes. nih.gov

Allograft Rejection Models (e.g., Rat Heart, Dog Kidney)

Animal models of organ transplantation are fundamental in evaluating the efficacy of immunosuppressive agents like this compound. These models are designed to replicate the immunological challenges of human organ transplantation, providing a platform to study graft rejection and the effects of therapeutic interventions.

Rat Heterotopic Heart Transplantation: The rat model of heterotopic heart transplantation is a widely used procedure to study the pathogenesis of graft rejection and the effects of immunosuppressive drugs. mdpi.com In this model, the donor heart is transplanted into the recipient's abdomen, where it is not essential for sustaining life, allowing for the direct assessment of graft survival by monitoring the palpable pulsation of the transplanted heart. mdpi.com Studies utilizing this model have investigated the effects of Spergualin derivatives. For instance, research on 15-deoxyspergualin (DSG) in a rat heterotopic heart transplant model demonstrated a definitive, albeit relatively modest, immunosuppressive effect in prolonging graft survival. rpsg.org.uk In these models, the cellular and humoral immune responses that lead to rejection can be closely monitored through histological analysis of the graft tissue. mdpi.com In DSG-treated rats, transplanted kidneys showed a moderate interstitial infiltrate composed of both macrophages and lymphocytes, but with significantly less cellular activation compared to untreated controls, indicating a suppression of the rejection process. nih.gov

Dog Kidney Transplantation: Canine models of renal transplantation serve as a valuable large-animal model for preclinical studies, offering physiological and anatomical similarities to humans. Research involving 15-deoxyspergualin in dog kidney allograft models has also been conducted to assess its immunosuppressive capabilities. rpsg.org.uk Similar to the findings in rat models, DSG showed a discernible immunosuppressive effect, although its efficacy and the therapeutic window were points of continued investigation. rpsg.org.uk These large animal models are critical for evaluating how a drug might perform in a clinical setting, providing insights into its impact on complex physiological systems. mdpi.com

| Animal Model | Compound Studied | Key Findings | Reference |

|---|---|---|---|

| Rat Heterotopic Heart Transplant | 15-deoxyspergualin (DSG) | Demonstrated a definite but relatively feeble immunosuppressive effect. | rpsg.org.uk |

| Dog Kidney Transplant | 15-deoxyspergualin (DSG) | Showed a discernible immunosuppressive effect. | rpsg.org.uk |

| Rat Renal Transplant | 15-deoxyspergualin (DSG) | Resulted in reduced cellular activation (e.g., IL-2R expression) in graft infiltrates compared to controls. | nih.gov |

Autoimmune Disease Models (e.g., Murine Lupus)

Spontaneous mouse models that develop autoimmune diseases resembling human conditions are essential tools for testing novel therapeutics. The MRL/MpJ-lpr/lpr (MRL/lpr) mouse is a widely used and well-characterized model for systemic lupus erythematosus (SLE), as it spontaneously develops symptoms like lymphadenopathy, high titers of anti-DNA antibodies, and severe lupus nephritis. nih.govresearchgate.net

Investigations into the effect of Spergualin (SGL) and its analog 15-deoxyspergualin (DSG) in MRL/lpr mice have demonstrated significant therapeutic potential. nih.govnih.gov In one study, Spergualin administered both prophylactically and curatively to MRL/lpr mice significantly suppressed the development of lupus-like lesions in a dose-dependent manner. nih.gov Key markers of the disease, including enlarged lymphoid organs, anti-DNA antibody titers, blood urea (B33335) nitrogen levels, and the severity of glomerulonephritis, were all markedly reduced. nih.gov

Similarly, studies with DSG showed that it could strongly suppress the progression of polyclonal B cell activation and lupus nephropathy in MRL/lpr mice. nih.gov Treatment initiated even in advanced stages of the disease markedly reduced symptoms and prevented the deterioration of kidney function. nih.gov These findings suggest that Spergualin and its derivatives can effectively target the underlying immunopathology of murine lupus. nih.govnih.gov

| Compound | Treatment Approach | Observed Effects | Reference |

|---|---|---|---|

| Spergualin (SGL) | Prophylactic and Curative | Significantly suppressed enlarged lymphoid organs, anti-DNA titer, blood urea nitrogen, and severe glomerulonephritis. | nih.gov |

| 15-deoxyspergualin (DSG) | Early and Advanced Disease | Strongly suppressed development of SLE-like lesions and reduced symptoms in advanced disease. | nih.gov |

| 15-deoxyspergualin (DSG) | Therapeutic (after disease onset) | Suppressed the increase of IgG-producing cells, serum immune complexes, and anti-DNA antibodies; improved glomerular histological scores. | nih.gov |

Advanced Analytical Techniques for Compound Characterization and Biological Interaction Studies (e.g., NMR, Mass Spectrometry for structural studies, binding assays)

The characterization of a chemical compound and the elucidation of its biological interactions at a molecular level rely on a suite of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): NMR spectroscopy and mass spectrometry are powerful tools for the structural elucidation and characterization of organic molecules. manchester.ac.uk NMR provides detailed information about the atomic-level structure and conformation of a molecule in solution. nih.gov MS is used to determine the precise mass and elemental composition of a compound. nih.gov For a molecule like this compound, these techniques would be essential for confirming its chemical structure, purity, and stability. While specific, detailed NMR and MS structural studies for this compound are not extensively detailed in readily available literature, these methods represent the standard for the chemical characterization of such compounds. nih.gov

Binding Assays and Interaction Studies: Understanding how a drug exerts its effect requires identifying its molecular targets. For the Spergualin derivative, 15-deoxyspergualin (DSG), binding assays and molecular biology techniques have been pivotal. It has been demonstrated that DSG specifically interacts with the heat shock protein 70 (Hsp70) family of proteins, particularly the constitutive form, Hsc70. nih.govnih.gov Further investigation identified that DSG binds specifically to the C-terminal EEVD regulatory domain of Hsc70. nih.gov This interaction is significant because Hsc70 is involved in protein folding and the intracellular transport of antigenic peptides. nih.govnih.gov By binding to this specific site, DSG is thought to interfere with antigen processing and presentation by monocytes, which is a key step in initiating an immune response. nih.gov This targeted interaction provides a molecular basis for the immunosuppressive effects observed in preclinical models.

Transcriptomic Analysis in Response to this compound

Transcriptomics, the study of the complete set of RNA transcripts produced by an organism or cell, offers a powerful approach to understand how a compound affects cellular function at the level of gene expression. nih.govfrontiersin.org Techniques like RNA sequencing (RNA-seq) can reveal genome-wide changes in gene activity, providing insights into the pathways and biological processes modulated by a drug. frontiersin.org

While comprehensive, large-scale transcriptomic profiling of cells treated with this compound is not widely published, studies on its derivative, 15-deoxyspergualin (DSG), provide evidence of its impact on the expression of specific genes. For example, DSG has been shown to affect the expression of surface immunoglobulin in murine pre-B cell lines. rpsg.org.uk In the context of transplantation, analysis of kidney grafts from DSG-treated rats showed significantly less expression of the Interleukin-2 receptor (IL-2R), a key marker of lymphocyte activation. nih.gov Furthermore, in studies related to gene therapy, a short course of DSG was found to markedly slow the decline of reporter gene expression from an adenoviral vector by suppressing the host immune response. nih.gov These findings, while not from a full transcriptomic analysis, demonstrate that DSG modulates the expression of genes critical to immune cell function and response, aligning with its observed immunosuppressive activity.

Clinical Research Investigations and Therapeutic Development of Spergualin Trihydrochloride

Regulatory Status and Marketed Applications (e.g., in Japan)

The synthetic analogue of Spergualin (B1253210), 15-Deoxyspergualin (Gusperimus), has undergone significant clinical investigation, particularly in Japan, leading to its approval for a specific therapeutic application. This section details the regulatory journey and marketed status of Gusperimus trihydrochloride.

Clinical development efforts in Japan culminated in the approval of Gusperimus hydrochloride for the treatment of rejection following kidney transplantation. nipponkayaku.co.jp The drug is marketed in Japan under the brand name Spanidin® for I.V. Infusion 100mg. nipponkayaku.co.jpkegg.jp The manufacturing and marketing approval for this indication was granted on January 19, 1994. nipponkayaku.co.jp Subsequently, the drug underwent a re-examination, and on November 26, 2003, it was concluded that it did not fall under any of the categories for denial of approval. nipponkayaku.co.jp

The approval of Spanidin® in Japan was supported by extensive clinical research, including multicenter clinical trials. nih.govnih.gov These studies demonstrated the efficacy of 15-Deoxyspergualin in reversing acute rejection episodes in renal transplant recipients. nih.govnih.gov Clinical trial data from the Japan Collaborative Transplant Study Group for NKT-01 indicated that the agent was effective in 70-80% of cases for reversing acute rejection. nih.gov Long-term follow-up of patients who were effectively treated for acute rejection showed a 600-day graft survival rate of 90%. nih.gov

While successful in Japan for a specific indication, the regulatory path in other regions has been different. An application for marketing authorisation for Spanidin for the treatment of clinically refractory Wegener's granulomatosis was withdrawn from the European Medicines Agency (EMA) in 2008. europa.eu The withdrawal was based on the Committee for Medicinal Products for Human Use (CHMP) being of the provisional opinion that the main study was not sufficient to demonstrate the drug's effectiveness for this particular condition. europa.eu

Regulatory and Marketed Status of Gusperimus trihydrochloride in Japan

| Parameter | Information |

| Generic Name | Gusperimus hydrochloride |

| Brand Name | Spanidin® |

| Country of Approval | Japan |

| Approved Indication | Treatment of rejection after kidney transplantation (accelerated and acute) |

| Date of Approval | January 19, 1994 |

| Regulatory Body | Ministry of Health, Labour and Welfare (MHLW) |

Future Perspectives and Unanswered Questions in Spergualin Trihydrochloride Research

Elucidation of Remaining Unknown Molecular Pathways

The primary mechanism of action of spergualin (B1253210) and its well-studied analogue, 15-deoxyspergualin (DSG), involves their interaction with the heat shock protein 70 (Hsp70) family, specifically binding to the constitutive form, Hsc70. researchgate.netnih.gov Research has pinpointed the binding site to the C-terminal EEVD regulatory domain of Hsc70, which in turn modulates the protein's ATPase activity. nih.govnih.gov This interaction is believed to be central to the immunosuppressive effects of the compound, which include the inhibition of interleukin-2 (B1167480) (IL-2) stimulated maturation of T cells. nih.gov

However, the signaling cascades downstream of the spergualin-Hsc70 interaction are not yet fully mapped. Key unanswered questions remain regarding how this binding event translates into the observed cellular responses. Future research will need to focus on identifying the full spectrum of proteins and pathways affected by this interaction. It is plausible that spergualin trihydrochloride has other molecular targets beyond Hsc70 that contribute to its biological activity. Identifying these alternative pathways could reveal new therapeutic opportunities and provide a more complete understanding of its mechanism of action. Advanced proteomic and genomic approaches will be instrumental in uncovering these yet unknown molecular intricacies.

Development of Novel Analogues with Enhanced Efficacy or Improved Pharmacological Profiles

Structure-activity relationship (SAR) studies are crucial in this endeavor. mdpi.comresearchgate.net For example, research has shown that the spermidine (B129725) moiety is essential for the antitumor activity of spergualin analogues. nih.gov Modifications to this part of the molecule can significantly impact its biological function. A notable advancement is the synthesis of methylated analogues, such as compound 60e, which has demonstrated powerful immunosuppressive activity at significantly lower doses in preclinical models of graft-versus-host disease and heart allotransplantation. nih.gov This enhanced potency is thought to be due to increased metabolic stability. nih.gov

Furthermore, innovative synthetic methodologies, such as the Ugi multi-component reaction, are being explored to improve the efficiency and yield of analogue synthesis, making these compounds more accessible for further research and potential clinical development. nih.gov The overarching goal is to design novel analogues with a wider therapeutic window, reduced toxicity, and optimized pharmacokinetic properties for a variety of clinical settings.

Table 1: Examples of Spergualin Analogues and their Characteristics

| Analogue | Key Structural Modification | Observed Improvement | Reference |

| 15-deoxyspergualin (DSG) | Removal of the C-15 hydroxyl group | Increased chemical stability | nih.gov |

| Compound 60e | Methylation of the spermidine moiety | Increased metabolic stability and potent immunosuppressive activity at lower doses | nih.gov |

| LF 08-0299 | Modification of the glycolic moiety | Potent immunosuppressive activity | nih.gov |

Exploration of New Therapeutic Applications Beyond Current Scope

While spergualin and its analogues are primarily known for their use in preventing rejection in organ transplantation and for their antitumor properties against certain leukemias, their immunomodulatory effects suggest a much broader therapeutic potential. researchgate.netnih.gov Preclinical studies have already provided encouraging results in other disease contexts.

The efficacy of 15-DSG in a mouse model of graft-versus-host disease highlights its potential in managing this serious complication of allogeneic hematopoietic stem cell transplantation. nih.gov There is also growing interest in its application for autoimmune diseases. For instance, 15-DSG has been shown to protect against the development of diabetes in non-obese diabetic (NOD) mice, a model for human Type 1 diabetes. diva-portal.org This suggests that spergualin-based compounds could be valuable in treating a range of conditions driven by aberrant immune responses.

Furthermore, initial studies have indicated that spergualin possesses antibacterial activity. nih.gov The exploration of its potential as an antimicrobial agent, particularly in an era of increasing antibiotic resistance, could open up an entirely new therapeutic avenue. Future clinical trials are warranted to investigate the safety and efficacy of this compound and its analogues in these and other inflammatory and autoimmune disorders.

Addressing Mechanisms of Drug Resistance and Overcoming Limitations

A significant advantage of deoxyspergualin (B1217588) is that its activity does not seem to be affected by the P-glycoprotein (Pgp) efflux pump, a common mechanism of multidrug resistance that plagues other immunosuppressants like cyclosporin (B1163) A and FK506. nih.gov This suggests that spergualin analogues may be effective in treating tumors that have developed resistance to other therapies.

However, the potential for cancer cells to develop resistance to spergualin through other mechanisms cannot be discounted. The molecular basis of such resistance is a critical area for future investigation. Understanding how tumor cells might adapt to and evade the cytotoxic effects of spergualin is essential for developing strategies to overcome this limitation. This could involve identifying specific genetic or epigenetic alterations that confer resistance.

Potential mechanisms of resistance to anticancer drugs are multifaceted and can include alterations in drug metabolism, changes in the drug target, enhanced DNA repair mechanisms, and the inhibition of apoptosis. nih.govmdpi.com Research into whether any of these mechanisms apply to spergualin will be crucial. Once the mechanisms of resistance are identified, it may be possible to design rational combination therapies that can circumvent or reverse this resistance, thereby extending the clinical utility of spergualin-based drugs.

Integration with Emerging Immunotherapeutic and Antineoplastic Strategies

The landscape of cancer treatment is being revolutionized by the advent of novel immunotherapies, such as immune checkpoint inhibitors and chimeric antigen receptor (CAR) T-cell therapy, as well as targeted antineoplastic agents. targetedonc.commdpi.comfrontiersin.orgnih.govmdpi.comecancer.org The immunomodulatory properties of this compound make it an intriguing candidate for combination with these emerging treatments.

There is a strong rationale for exploring the synergistic potential of spergualin with immune checkpoint inhibitors. By modulating the tumor microenvironment and potentially enhancing T-cell function, spergualin could augment the efficacy of drugs that block inhibitory checkpoint proteins like PD-1 and CTLA-4. This could lead to more durable antitumor responses, particularly in patients who are resistant to checkpoint blockade alone.

Similarly, in the context of CAR T-cell therapy, spergualin could be investigated for its potential to improve the persistence and function of CAR T-cells or to mitigate some of the toxicities associated with this powerful therapy, such as cytokine release syndrome. nih.gov Combining spergualin with targeted therapies that inhibit specific oncogenic pathways is another promising avenue. Such combinations could attack cancer cells from multiple angles, potentially leading to improved outcomes and overcoming drug resistance. Preclinical and clinical studies are needed to evaluate the safety and efficacy of these novel combination strategies.